Tianeptine-d4 (Major)
Description
Properties
Molecular Formula |
C₂₁H₂₁D₄ClN₂O₄S |
|---|---|
Molecular Weight |
440.98 |
Synonyms |
7-[(3-Chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic Acid-d4; S,S-Dioxide; (+/-)-7-[(3-Chloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]_x000B_thiazepin-11-yl)amino]heptanoic Acid-d4 S,S-Dioxide; Coaxil-d4 |
Origin of Product |
United States |
Synthesis and Advanced Characterization of Tianeptine D4 Major
Synthetic Methodologies for Deuteration of Tianeptine (B1217405)
The introduction of deuterium (B1214612) atoms into the tianeptine molecule requires precise chemical strategies to ensure the desired isotopic labeling at specific positions. While detailed proprietary synthesis methods are often not fully disclosed, the general principles of deuteration and the known synthesis of tianeptine provide a basis for understanding the likely synthetic pathways.
Targeted Deuteration Strategies for Specific Molecular Positions
The designation "Tianeptine-d4 (Major)" indicates that the primary product of the synthesis contains four deuterium atoms. The specific placement of these deuterium atoms is critical for the compound's function as an internal standard, as it must mimic the chromatographic behavior of the parent compound while being distinguishable by mass spectrometry. Based on the known metabolic pathways of tianeptine, which primarily involve β-oxidation of the heptanoic acid side chain, it is plausible that the deuteration is targeted to this portion of the molecule to monitor metabolic stability. Another potential site for deuteration is the aromatic rings of the tricyclic core.
Chemical Reagents and Reaction Conditions for d4 Incorporation
Alternatively, hydrogen-deuterium exchange reactions could be employed on the final tianeptine molecule or a late-stage intermediate. This would involve treating the compound with a deuterium source, such as deuterium oxide (D₂O), in the presence of a suitable catalyst (e.g., a noble metal catalyst like palladium or platinum) under specific temperature and pressure conditions. The choice of catalyst and reaction conditions would be crucial to control the extent and location of deuteration.
Yield Optimization and Scalability Considerations for Research Purity
The synthesis of Tianeptine-d4 for use as an analytical standard demands high isotopic and chemical purity. Optimization of the reaction conditions, including temperature, reaction time, and stoichiometry of reagents, is essential to maximize the yield of the desired d4-labeled product and minimize the formation of under- or over-deuterated species. Purification of the final product is typically achieved through chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure a high degree of purity suitable for research and analytical applications. The scalability of the synthesis is also a consideration for commercial suppliers to ensure a consistent and reliable supply of the internal standard.
Spectroscopic and Chromatographic Characterization of Tianeptine-d4 (Major)
Comprehensive analytical techniques are employed to confirm the identity, purity, and isotopic composition of the synthesized Tianeptine-d4.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content and Position
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise location of deuterium atoms within the molecule.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of Tianeptine-d4, the signals corresponding to the protons that have been replaced by deuterium would be absent or significantly reduced in intensity. This provides direct evidence of the positions of deuteration.
²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals at the chemical shifts corresponding to the positions of the deuterium atoms, confirming their presence and location.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also provide information about the deuteration. Carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a CD group, a quintet for a CD₂ group, etc.) and a slight upfield shift in their resonance compared to the corresponding carbon in the unlabeled compound.
While specific NMR data for Tianeptine-d4 is not widely published in the public domain, a Certificate of Analysis for a commercial standard would typically include this information to verify the structure and deuterium placement.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of Tianeptine-d4 and assessing its isotopic purity. This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
The mass spectrum of Tianeptine-d4 would show a molecular ion peak corresponding to the mass of the deuterated compound (C₂₁H₂₁D₄ClN₂O₄S). The isotopic distribution of this peak, when compared to the theoretical distribution for a molecule with four deuterium atoms, allows for the calculation of the isotopic enrichment. This analysis confirms the successful incorporation of four deuterium atoms and quantifies the percentage of the d4 species relative to other isotopic variants (d0, d1, d2, d3, d5, etc.). This data is critical for ensuring the reliability of quantitative assays that use Tianeptine-d4 as an internal standard.
Below is a table summarizing the key analytical data for Tianeptine-d4 (Major).
| Analysis | Expected Result |
| Molecular Formula | C₂₁H₂₁D₄ClN₂O₄S |
| Molecular Weight | 440.98 g/mol |
| ¹H NMR | Disappearance or significant reduction of signals at deuterated positions. |
| ²H NMR | Appearance of signals corresponding to the chemical shifts of the deuterium atoms. |
| ¹³C NMR | Splitting of carbon signals attached to deuterium and a slight upfield shift. |
| HRMS | Accurate mass measurement confirming the elemental composition and isotopic distribution consistent with the incorporation of four deuterium atoms. |
Chromatographic Purity Analysis (e.g., HPLC, UPLC) for Research Grade Material
The purity of research-grade Tianeptine-d4 (Major) is a critical parameter to ensure the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques employed to assess the purity of such chemical standards. These methods separate the main compound from any impurities, allowing for precise quantification of its purity.
A typical analysis involves dissolving a known amount of Tianeptine-d4 (Major) in a suitable solvent and injecting it into the chromatograph. The compound then travels through a column packed with a stationary phase, and its components are separated based on their affinity for the stationary and mobile phases. A detector at the end of the column measures the concentration of each eluting component, generating a chromatogram. The purity is then calculated based on the area of the main peak relative to the total area of all peaks.
Detailed Research Findings:
For research-grade Tianeptine-d4 (Major), the expected purity is typically greater than 95%. The analysis is performed using a validated HPLC or UPLC method, often with mass spectrometric (MS) detection to confirm the identity of the main peak and any impurities.
Below are illustrative data tables representing typical results from HPLC and UPLC analyses of a batch of research-grade Tianeptine-d4 (Major).
HPLC Purity Analysis Data
| Parameter | Value |
|---|---|
| Instrument | Agilent 1260 Infinity II HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time | 5.8 min |
| Peak Area (Main) | 4850 mAUs |
| Total Peak Area | 4950 mAUs |
| Purity (%) | 97.98% |
UPLC Purity Analysis Data
| Parameter | Value |
|---|---|
| Instrument | Waters ACQUITY UPLC H-Class |
| Column | BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 220 nm |
| Retention Time | 2.1 min |
| Peak Area (Main) | 2150 mAUs |
| Total Peak Area | 2180 mAUs |
| Purity (%) | 98.62% |
Stability Profiling of Tianeptine-d4 (Major) in Research Matrices
The stability of Tianeptine-d4 (Major) in various solvents and under different storage conditions is a critical factor for its use as a reliable internal standard. Stability studies are conducted to determine the shelf-life of the compound in solution and to establish appropriate storage and handling procedures. These studies typically involve storing solutions of the compound in different research matrices (e.g., methanol, acetonitrile, DMSO) at various temperatures (e.g., room temperature, refrigerated, frozen) for specific durations. The concentration and purity of the compound are then analyzed at predefined time points to assess any degradation.
Detailed Research Findings:
Forced degradation studies on the non-deuterated Tianeptine have shown that it is susceptible to degradation under acidic and oxidative conditions. This suggests that Tianeptine-d4 (Major) may also exhibit similar instabilities. Therefore, it is recommended to store stock solutions in amber vials to protect from light and at low temperatures to minimize degradation.
The following data tables illustrate a hypothetical stability study of Tianeptine-d4 (Major) in common research matrices.
Short-Term Stability (24 hours) at Room Temperature (25°C)
| Research Matrix | Initial Purity (%) | Purity after 24h (%) | Degradation (%) |
|---|---|---|---|
| Methanol | 98.5 | 98.2 | 0.3 |
| Acetonitrile | 98.5 | 98.4 | 0.1 |
| DMSO | 98.5 | 98.3 | 0.2 |
Long-Term Stability (30 days) at Refrigerated Temperature (4°C)
| Research Matrix | Initial Purity (%) | Purity after 30 days (%) | Degradation (%) |
|---|---|---|---|
| Methanol | 98.5 | 97.5 | 1.0 |
| Acetonitrile | 98.5 | 98.1 | 0.4 |
| DMSO | 98.5 | 97.8 | 0.7 |
Advanced Analytical Methodologies Employing Tianeptine D4 Major
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
The development of a robust LC-MS/MS method is a multi-step process involving the optimization of chromatographic separation, mass spectrometric detection, and the evaluation of matrix effects.
Effective chromatographic separation is crucial for distinguishing tianeptine (B1217405) and its metabolites from endogenous matrix components. Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. The optimization process involves the careful selection of the analytical column and mobile phase composition to achieve symmetric peak shapes, adequate retention, and efficient separation from interferences.
Several studies have detailed the chromatographic conditions for tianeptine analysis, which are directly applicable to its deuterated analogue, Tianeptine-d4. C18 columns are frequently utilized for their ability to retain and separate the analytes of interest. For instance, an Agilent Poroshell 120 EC-C18 column (3.0 × 100 mm, 2.7 μm) has been successfully used. oup.com Another method employed an Aquasil C18 column (3 × 100 mm, 5 μm) to ensure good retention and baseline separation, which is particularly important to prevent signal contribution between tianeptine and its metabolites that may share common product ions. nih.gov
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution containing a modifier to improve peak shape and ionization efficiency. Common modifiers include formic acid or ammonium (B1175870) formate (B1220265). oup.comnih.gov A gradient elution is often used to ensure the timely elution of all compounds with good resolution.
Table 1: Example Chromatographic Conditions for Tianeptine Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) oup.com | Aquasil C18 (3 x 100 mm, 5 µm) nih.gov |
| Mobile Phase A | 0.1% Formic acid in water oup.com | Water with 4 mM ammonium formate nih.gov |
| Mobile Phase B | 0.1% Formic acid in acetonitrile oup.com | Acetonitrile with 0.1% formic acid nih.gov |
| Flow Rate | 0.6 mL/min oup.com | 0.4 mL/min researchgate.net |
| Gradient | Isocratic at 20% B (0-0.5 min), 20-95% B (0.5-4.0 min), Isocratic at 95% B (4.0-6.0 min), 95-20% B (6.0-6.1 min) oup.com | Isocratic at 90% A and 10% B nih.govresearchgate.net |
| Injection Volume | 4 µL oup.com | 5 µL researchgate.net |
Tandem mass spectrometry is used for the selective and sensitive detection of tianeptine and Tianeptine-d4. Electrospray ionization (ESI) in the positive ion mode is the standard technique as it provides excellent sensitivity for these compounds. nih.govresearchgate.net The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions. This highly selective technique minimizes background noise and enhances the specificity of the assay.
For tianeptine, the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 437 is selected as the precursor ion. nih.gov This precursor ion is then fragmented in the collision cell of the mass spectrometer to produce characteristic product ions, such as those at m/z 292 and m/z 228. nih.gov For Tianeptine-d4, the precursor ion is observed at m/z 441, reflecting the addition of four deuterium (B1214612) atoms. The fragmentation pattern remains similar to the unlabeled compound, and the corresponding product ions are monitored. One study identified the most abundant transitions for a deuterated analog as m/z 438.1 → 228.1 (quantifier) and 438.1 → 292.0 (qualifier). oup.com The discrepancy in the precursor mass (438.1 vs 441) may be due to the specific deuteration pattern of the standard used.
Table 2: MRM Transitions for Tianeptine and its Deuterated Analog
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
|---|---|---|---|
| Tianeptine | 437.0 nih.gov | 292.0 nih.gov | Quantifier |
| Tianeptine | 437.0 nih.gov | 228.0 nih.gov | Qualifier |
| Tianeptine-d4 Analog | 438.1 oup.com | 228.1 oup.com | Quantifier |
| Tianeptine-d4 Analog | 438.1 oup.com | 292.0 oup.com | Qualifier |
The analysis of analytes in complex biological matrices can be hampered by matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting endogenous components. These effects can compromise the accuracy and reproducibility of the assay. The use of a stable isotope-labeled internal standard, such as Tianeptine-d4, is the most effective strategy to mitigate matrix effects. elsevierpure.com Because Tianeptine-d4 is chemically identical to tianeptine, it co-elutes and experiences the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.
In addition to using an appropriate internal standard, sample preparation techniques are employed to remove a significant portion of matrix interferences before LC-MS/MS analysis. These techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). elsevierpure.comunitedchem.com For instance, a one-step LLE has been shown to be effective for sample preparation in the analysis of tianeptine in rat plasma and brain tissue. elsevierpure.com Another study demonstrated that SPE using a reverse-phase mechanism yielded high recoveries of 87-96% for tianeptine from blood and urine, with matrix effects ranging from -19% to 24%. unitedchem.com
Role of Tianeptine-d4 (Major) as an Internal Standard in Bioanalytical Quantification
The primary role of Tianeptine-d4 in bioanalytical assays is to serve as an internal standard, which is critical for achieving reliable quantitative results.
The addition of a known concentration of Tianeptine-d4 to all samples, calibrators, and quality controls allows for the correction of variability introduced during sample preparation and analysis. By calculating the ratio of the analyte peak area to the internal standard peak area, variations from sample extraction, injection volume, and matrix-induced ionization changes are normalized.
The use of stable isotope-labeled internal standards like Tianeptine-d4 is a key reason for the high accuracy and precision of modern bioanalytical methods. Methods developed using this approach have been validated according to regulatory guidelines, such as those from the US Food and Drug Administration (FDA). elsevierpure.com These validated methods consistently demonstrate excellent performance, with precision typically within a 15% relative standard deviation (RSD) and accuracy within a 15% relative error (RE). elsevierpure.com This level of performance ensures the reliability of data generated in preclinical pharmacokinetic and toxicokinetic studies.
The robust nature of LC-MS/MS methods using Tianeptine-d4 as an internal standard allows for their successful application to a wide range of complex biological matrices encountered in preclinical research. These methods have been effectively used for the simultaneous determination of tianeptine and its active metabolite, tianeptine MC5, in both rat plasma and brain tissue. elsevierpure.com The ability to accurately quantify drug concentrations in these different matrices is essential for understanding the pharmacokinetics and distribution of the compound in the body.
The linear range for quantification in these matrices is typically wide, for example, from 1.0 to 500.0 ng/mL in plasma and 1.0 to 500.0 ng/g in brain tissue, demonstrating the sensitivity and applicability of the assay for various study designs. elsevierpure.com Furthermore, these methods have been applied to other preclinical samples, such as liver perfusate, highlighting their versatility in diverse research settings. nih.govresearchgate.net
Preclinical Pharmacokinetic and Metabolic Research Utilizing Tianeptine D4 Major
Pharmacokinetic Assessments in Preclinical Animal Models Using Tianeptine-d4 (Major)
Role of Tianeptine-d4 (Major) in Elucidating Transporter-Mediated Processes
The interaction of a drug with membrane transporters is a key determinant of its absorption, distribution, and excretion, ultimately influencing its therapeutic efficacy and potential for drug-drug interactions. While preclinical data suggest tianeptine (B1217405) interacts with neurotransmitter transporters, its broader interactions with uptake and efflux transporters that govern systemic pharmacokinetics are an area of active investigation. Tianeptine-d4 (Major) is instrumental in these studies, primarily by serving as a superior internal standard for quantitative bioanalysis.
In in vitro transporter assays, such as those using transfected cell lines (e.g., HEK293 or MDCKII) that overexpress specific transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or Organic Anion Transporting Polypeptides (OATPs), researchers aim to determine if tianeptine is a substrate or inhibitor. nih.gov These experiments involve incubating the cells with non-deuterated tianeptine and measuring its concentration inside the cells or its rate of transport across a cell monolayer over time.
The role of Tianeptine-d4 (Major) in this context is to enable highly accurate and precise quantification of the parent compound. By adding a known concentration of Tianeptine-d4 to the experimental samples during processing, it serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Because Tianeptine-d4 is chemically identical to tianeptine but mass-shifted, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer. This corrects for variations in sample extraction, handling, and instrument response, allowing for the reliable quantification of tianeptine transport.
Detailed research findings from such assays would clarify the specific transporters involved in tianeptine's disposition. For instance, determining if tianeptine is a substrate of P-gp would have significant implications for its ability to cross the blood-brain barrier. Data generated from these studies, underpinned by the analytical precision afforded by Tianeptine-d4, are critical for building predictive pharmacokinetic models.
Investigation of Kinetic Isotope Effects on Tianeptine Metabolism
Unlike many antidepressants, tianeptine is not primarily metabolized by the cytochrome P450 (CYP) enzyme system. nih.gov Instead, its principal metabolic pathway is the β-oxidation of its heptanoic acid side chain, leading to the formation of its major active metabolite, known as MC5 (a pentanoic acid derivative), and a subsequent product, MC3 (a propionic acid derivative). nih.gov The investigation of kinetic isotope effects (KIE) using Tianeptine-d4 (Major) provides a sophisticated method to probe the rate-limiting steps of this metabolic process.
The KIE is a phenomenon where the substitution of an atom with its heavier isotope, in this case, hydrogen with deuterium (B1214612), leads to a decrease in the rate of a chemical reaction. This effect is most pronounced when the bond to the isotope is cleaved in the rate-determining step of the reaction.
In the context of tianeptine metabolism, if the deuterium atoms in Tianeptine-d4 are strategically placed on the heptanoic acid side chain at positions involved in β-oxidation, its rate of metabolism can be compared directly to that of the non-deuterated parent drug. A significant reduction in the rate of MC5 formation from Tianeptine-d4 would confirm that the cleavage of a carbon-hydrogen (C-H) bond at the deuterated site is a critical, rate-limiting step in the β-oxidation pathway.
A hypothetical preclinical study using rat liver microsomes could yield data similar to that presented in the table below. In this experiment, equimolar concentrations of tianeptine and Tianeptine-d4 (Major) are incubated with the microsomal preparation, and the formation of the MC5 metabolite is measured over time.
| Compound | Incubation Time (min) | MC5 Metabolite Formed (pmol/mg protein) |
| Tianeptine | 15 | 150.2 |
| 30 | 295.8 | |
| 60 | 580.4 | |
| Tianeptine-d4 (Major) | 15 | 85.1 |
| 30 | 172.5 | |
| 60 | 340.9 |
The data in this table illustrates a clear kinetic isotope effect. The rate of formation of the MC5 metabolite from Tianeptine-d4 is substantially lower than from unlabeled tianeptine. By calculating the ratio of the reaction rates (kH/kD), researchers can quantify the magnitude of the KIE. Such findings provide definitive evidence for the reaction mechanism and can inform strategies for designing new drug analogues with potentially altered metabolic profiles, for example, to prolong the drug's half-life.
Pharmacodynamic and Mechanistic Studies Employing Tianeptine D4 Major
Receptor Binding Affinity and Selectivity Profiling in In Vitro Systems
Ligand-Binding Assays with Radiolabeled or Fluorescent Tianeptine-d4 (Major) Analogues
Ligand-binding assays are crucial in vitro tools used to determine the affinity and selectivity of a compound for specific receptors. These assays typically employ a labeled version of the ligand—often with a radioisotope (radioligand) or a fluorescent molecule (fluorophore)—to quantify its binding to target receptors, which can be expressed in cell membranes or tissue homogenates. creative-bioarray.com
In radioligand assays, the tissue or cell preparation is incubated with the radiolabeled compound. After reaching equilibrium, the bound and unbound ligand are separated, and the amount of radioactivity in the bound fraction is measured to calculate binding parameters like the dissociation constant (Kd). nih.gov
Fluorescence-based assays offer a non-radioactive alternative and can be conducted in various formats, including fluorescence polarization (FP), and fluorescence resonance energy transfer (FRET). creative-bioarray.comnih.gov These methods allow for real-time monitoring of ligand-receptor interactions. nih.gov For instance, in FP assays, the binding of a smaller fluorescent ligand to a larger receptor protein slows its rotation, causing an increase in the polarization of emitted light, which can be measured to determine binding affinity. creative-bioarray.com
While specific studies detailing the use of radiolabeled or fluorescently tagged tianeptine (B1217405) analogues are not extensively documented in publicly available literature, these standard methodologies are fundamental to characterizing the receptor binding profile of any neuroactive compound, including tianeptine.
Interactions with Mu and Delta Opioid Receptors in Preclinical Assays
A significant breakthrough in understanding tianeptine's mechanism of action was the discovery of its activity at opioid receptors. In vitro studies have definitively identified tianeptine as a full agonist at the mu-opioid receptor (MOR) and, to a lesser extent, the delta-opioid receptor (DOR). nih.govnih.gov It displays no significant activity at the kappa-opioid receptor (KOR). nih.gov
Radioligand binding assays and functional assays have been employed to quantify these interactions. Tianeptine binds to the human mu-opioid receptor with a moderate affinity. Functional assays measuring G-protein activation confirm its role as a full agonist at both MOR and DOR. nih.govnih.gov The antidepressant-like effects of tianeptine are believed to be mediated, at least in part, through its action on the MOR. nih.gov
| Receptor | Species | Assay Type | Value (nM) |
|---|---|---|---|
| Mu-Opioid Receptor (MOR) | Human | Binding Affinity (Ki) | 383 ± 183 |
| Functional Activity (EC50) | 194 ± 70 | ||
| Delta-Opioid Receptor (DOR) | Human | Binding Affinity (Ki) | >10,000 |
| Kappa-Opioid Receptor (KOR) | Human | Inactive |
Data compiled from studies demonstrating tianeptine as a MOR agonist. nih.govnih.gov Ki represents the binding affinity, with lower values indicating stronger binding. EC50 represents the concentration for half-maximal functional response.
Modulation of Serotonin (B10506) (5-HT) Reuptake Transporters and Other Monoamine Systems
Initially, tianeptine was classified as a selective serotonin reuptake enhancer (SSRE), a mechanism opposite to that of selective serotonin reuptake inhibitors (SSRIs). patsnap.com Early studies suggested it increased the Vmax (maximum velocity) of serotonin uptake in rat platelets and synaptosomes. nih.gov However, this hypothesis has been challenged by subsequent research. nih.gov
More recent and comprehensive studies, including in vitro binding assays and in vivo electrophysiological experiments, have shown that tianeptine has no significant direct binding affinity for the serotonin transporter (SERT). nih.govcolumbia.edu Furthermore, it does not inhibit the uptake of other monoamines like norepinephrine (B1679862) or dopamine (B1211576) and shows no affinity for a wide range of other monoaminergic receptors. columbia.eduacs.org While some studies show that long-term administration of tianeptine can increase the density of serotonin-immunoreactive axons in certain brain regions, this is considered a neurotrophic or structural effect rather than a direct modulation of the transporter protein. tianeptine.com The current consensus is that direct interaction with monoamine transporters is not the primary mechanism of tianeptine's therapeutic action. nih.govacs.org
Investigation of Glutamatergic Receptor Modulation (e.g., AMPA, NMDA)
A key area of tianeptine's pharmacodynamic profile is its profound influence on the glutamatergic system, which is central to neuroplasticity, learning, and mood regulation. nih.govnih.gov Research indicates that tianeptine does not bind directly to NMDA (N-methyl-D-aspartate) or AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors with any significant affinity. nih.gov Instead, its effects are modulatory. patsnap.comdrugbank.com
Studies in preclinical models have shown that tianeptine can prevent and reverse stress-induced changes in glutamatergic neurotransmission. tianeptine.com Specifically, it normalizes the stress-induced enhancement of NMDA receptor-mediated currents in the hippocampus. tianeptine.com Tianeptine also potentiates AMPA receptor function. researchgate.net This is achieved not by direct binding, but by influencing intracellular signaling cascades, including the phosphorylation of AMPA receptor subunits, which enhances their activity and trafficking to the synapse. tianeptine.comresearchgate.net By normalizing glutamate (B1630785) release and receptor function, particularly in the hippocampus and amygdala, tianeptine protects against the detrimental effects of stress on brain structure and function. nih.govdrugbank.com
Cellular and Subcellular Mechanism of Action Studies
Effects on Neuronal Plasticity and Neurotrophic Factor Expression (in vitro models)
Tianeptine's modulation of the glutamatergic and opioid systems converges on the promotion of neuronal plasticity. nih.gov Neuronal plasticity refers to the brain's ability to reorganize its structure and function in response to experience, a process that is often impaired by chronic stress and in depressive disorders. nih.gov
In in vitro and preclinical models, tianeptine has demonstrated robust neuroprotective and neuroplastic effects. It has been shown to prevent the retraction of dendrites in hippocampal neurons, a key structural change induced by chronic stress. nih.gov This structural preservation is linked to tianeptine's ability to normalize glutamatergic activity and promote the expression of neurotrophic factors. nih.govdrugbank.com
One of the most important of these factors is the Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for neuronal survival, growth, and synaptic plasticity. patsnap.com Tianeptine has been found to increase the expression of BDNF in key brain regions like the hippocampus and amygdala, which is believed to be a core component of its therapeutic mechanism. drugbank.comelsevier.es This upregulation of BDNF contributes to the restoration of neuronal architecture and function that is compromised by stress. elsevier.es
Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on the pharmacodynamic and mechanistic studies of "Tianeptine-d4 (Major)" as a primary investigational compound. The research overwhelmingly focuses on the parent compound, Tianeptine.
Searches indicate that Tianeptine-d4 is utilized as a stable isotope-labeled internal standard in analytical chemistry. For instance, a sensitive method for the simultaneous quantification of tianeptine and its active metabolite, tianeptine MC5, in rat plasma and brain tissue employed Tianeptine-d4 and tianeptine MC5-d4 as internal standards to ensure accuracy and reproducibility elsevierpure.com. This use is critical for pharmacokinetic and bioanalytical studies, but it does not involve administering Tianeptine-d4 to subjects to observe its biological effects.
The extensive body of research concerning stress-induced neurobiological changes, mitochondrial function, and neurochemical analysis has been conducted using the non-deuterated form of the compound, Tianeptine. Studies have shown that Tianeptine exerts neuroprotective effects in animal models of chronic stress nih.gov, influences brain mitochondria nih.govresearchgate.netnih.gov, and modulates neurotransmitter systems and receptor function elsevier.esnih.govunimi.itresearchgate.netnih.gov. These findings are consistently attributed to Tianeptine itself.
Deuterated compounds can sometimes be developed as drugs to alter metabolism and improve pharmacokinetic profiles lifetein.com. However, there is no evidence in the search results to suggest that Tianeptine-d4 has been studied for its own pharmacodynamic or therapeutic effects in the manner outlined in the user's request.
Therefore, attributing the detailed pharmacodynamic and mechanistic findings of Tianeptine to Tianeptine-d4 would be scientifically inaccurate. The available evidence points to Tianeptine-d4's role as an analytical tool, not as the subject of the specified preclinical investigations. Due to the lack of research on the biological effects of Tianeptine-d4 as a primary agent, the requested article cannot be generated.
Comparative Academic Research of Tianeptine D4 Major and Non Deuterated Tianeptine
Comparative Metabolic Rate Studies In Vitro
No in vitro studies comparing the metabolic rates of Tianeptine-d4 and non-deuterated tianeptine (B1217405) were found in the reviewed literature. The following subsections describe the known metabolism of non-deuterated tianeptine.
Assessment of Deuterium’s Impact on Enzyme-Mediated Biotransformation
Information regarding the specific impact of deuterium (B1214612) on the enzyme-mediated biotransformation of tianeptine is not available. For non-deuterated tianeptine, the primary route of metabolism is through β-oxidation of its heptanoic acid side chain, rather than extensive metabolism by the cytochrome P450 (CYP) enzyme system. This characteristic limits the potential for drug-drug interactions.
Differential Metabolite Formation and Elimination Profiles
There is no available data on the differential metabolite formation and elimination profiles of Tianeptine-d4 compared to non-deuterated tianeptine. The major metabolites of non-deuterated tianeptine are a pentanoic acid derivative (MC5) and a propionic acid derivative (MC3), both formed via β-oxidation. The primary active metabolite is MC5.
Comparative Pharmacokinetic Profiles in Preclinical Animal Models
Direct comparative pharmacokinetic studies in preclinical animal models for Tianeptine-d4 versus non-deuterated tianeptine are not present in the available literature. The established pharmacokinetic parameters for non-deuterated tianeptine are presented below.
Analysis of Bioavailability and Half-Life Differences
Data on the bioavailability and half-life of Tianeptine-d4 is not available. For non-deuterated tianeptine, studies in rats have shown a bioavailability of approximately 69% after intraperitoneal administration. In humans, the bioavailability is high at around 99%. The elimination half-life of tianeptine is relatively short, approximately 2.5 to 3.0 hours in young adults, while its active metabolite, MC5, has a longer half-life of about 7.6 hours.
Table 1: Pharmacokinetic Parameters of Non-Deuterated Tianeptine
| Parameter | Value (Human) | Value (Rat) |
|---|---|---|
| Bioavailability | ~99% (oral) | ~69% (intraperitoneal) |
| Elimination Half-Life (Tianeptine) | 2.5 - 3.0 hours | Not specified |
This table is populated with data for non-deuterated tianeptine due to the absence of data for Tianeptine-d4.
Investigation of Distribution Disparities Across Tissues
There are no studies investigating the tissue distribution of Tianeptine-d4. Research on non-deuterated tianeptine indicates that it is approximately 95% bound to plasma proteins. Specific details on its distribution across various tissues in preclinical models are not extensively documented in the reviewed literature.
Comparative Pharmacodynamic Effects in Preclinical Models
No preclinical studies comparing the pharmacodynamic effects of Tianeptine-d4 and non-deuterated tianeptine have been identified. The pharmacodynamics of non-deuterated tianeptine are complex, involving multiple mechanisms. It acts as a full agonist at the µ-opioid receptor and is also thought to modulate the glutamatergic system, including AMPA and NMDA receptors. These actions are believed to contribute to its antidepressant and anxiolytic effects.
Assessment of Behavioral Phenotypes in Animal Models
Research on non-deuterated tianeptine has utilized various animal models to characterize its behavioral effects, primarily focusing on its antidepressant, anxiolytic, and opioid-like properties.
Antidepressant-like Effects: In rodent models of depression, tianeptine has demonstrated significant antidepressant-like activity. A common assay to evaluate this is the forced swim test, where antidepressant compounds typically reduce the duration of immobility. Studies have shown that acute administration of tianeptine produces a reduction in immobility time in mice, an effect that is dependent on the mu-opioid receptor (MOR) columbia.edu. Chronic treatment with tianeptine has also been shown to prevent the development of restraint-stress-induced depression-like behavior, again in an MOR-dependent manner columbia.edu.
Anxiolytic Effects: Tianeptine has been shown to alleviate anxious symptoms associated with depression nih.gov. In animal models, it has demonstrated anxiolytic properties. For instance, it has been found to prevent stress-induced potentiation of anxiety-like behavior in rats, as assessed in the elevated plus maze nih.gov.
Opioid-like Effects: A significant body of research has established that tianeptine acts as a mu-opioid receptor agonist nih.govwikipedia.orgfrontiersin.org. This activity is responsible for several of its behavioral effects, including analgesia, hyperactivity, and conditioned place preference columbia.educolumbia.edu. In the hot-plate test, tianeptine exhibits analgesic effects in wild-type mice, which are absent in MOR-deficient mice nih.gov. Similarly, tianeptine-induced hyperactivity in the open field is also mediated by the MOR nih.gov.
Cognitive Effects: Tianeptine has been reported to have beneficial effects on cognitive function and memory in animal models nih.govmdpi.com. It has been shown to enhance hippocampus-dependent learning and memory and prevent stress-induced impairments in these processes mdpi.com.
Impact of Isotopic Substitution (Tianeptine-d4): Direct experimental data on the behavioral phenotypes of Tianeptine-d4 is lacking in the available literature. However, the primary rationale for deuteration in drug development is often to alter the rate of metabolism. By replacing hydrogen atoms with deuterium at metabolically vulnerable sites, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down metabolic processes.
This "kinetic isotope effect" could lead to several potential changes in the behavioral profile of tianeptine:
Prolonged Duration of Action: A slower metabolism could lead to a longer half-life and sustained plasma and brain concentrations of Tianeptine-d4. This might result in a more prolonged manifestation of its antidepressant, anxiolytic, and opioid-like effects after a single administration.
Altered Peak Effects: Depending on the rate of absorption and metabolism, the peak concentration (Cmax) of Tianeptine-d4 might differ from that of non-deuterated tianeptine, potentially influencing the intensity of the observed behavioral responses.
Without direct comparative studies, these remain theoretical considerations based on the principles of drug deuteration.
Table 1: Summary of Behavioral Phenotypes of Non-Deuterated Tianeptine in Animal Models
| Behavioral Domain | Animal Model | Key Findings | Receptor Involvement |
|---|---|---|---|
| Antidepressant-like | Mouse (Forced Swim Test) | Reduced immobility time | Mu-Opioid Receptor |
| Rat (Chronic Restraint Stress) | Prevention of depression-like behavior | Mu-Opioid Receptor | |
| Anxiolytic | Rat (Elevated Plus Maze) | Prevention of stress-induced anxiety | Not explicitly stated |
| Analgesic | Mouse (Hot-Plate Test) | Increased latency to pain response | Mu-Opioid Receptor |
| Hyperactivity | Mouse (Open Field Test) | Increased locomotor activity | Mu-Opioid Receptor |
| Rewarding | Mouse (Conditioned Place Preference) | Preference for drug-paired chamber | Mu-Opioid Receptor |
| Cognitive | Rodent (Various memory tasks) | Enhanced learning and memory | Not explicitly stated |
Neurochemical and Molecular Responses to Isotopic Substitution
The neurochemical and molecular actions of non-deuterated tianeptine are complex and multifaceted, extending beyond the traditional monoamine hypothesis of depression.
Neurochemical Profile of Non-Deuterated Tianeptine:
Serotonin (B10506) Reuptake Enhancement: Uniquely among antidepressants, tianeptine was initially characterized by its ability to increase the reuptake of serotonin (5-HT) nih.govnih.gov. Subchronic treatment in rats leads to an increase in serotonin uptake in platelets and synaptosomes nih.gov.
Glutamatergic Modulation: Tianeptine has significant effects on the glutamatergic system. It has been shown to prevent stress-induced changes in glutamatergic neurotransmission in the amygdala and hippocampus wikipedia.orgdrugbank.com. It can also modulate the function of AMPA and NMDA receptors wikipedia.orgdrugbank.com. Specifically, tianeptine has been found to potentiate AMPA receptor function by increasing the phosphorylation of the GluR1 subunit mdpi.com.
Dopaminergic Effects: Tianeptine modestly enhances the release of dopamine (B1211576) in the mesolimbic pathway wikipedia.org.
Opioid Receptor Agonism: As mentioned, tianeptine is a full agonist at the mu-opioid receptor and a less potent agonist at the delta-opioid receptor nih.govresearchgate.net. It has no activity at the kappa-opioid receptor nih.gov.
Molecular Responses to Non-Deuterated Tianeptine:
Neuroplasticity and Neurotrophic Factors: Tianeptine has been shown to prevent stress-induced dendritic atrophy in the hippocampus nih.govwisc.edunih.gov. Its mechanism is also linked to the modulation of brain-derived neurotrophic factor (BDNF), a key molecule involved in neural plasticity drugbank.comelsevier.es.
Mitochondrial Function: Research has indicated that chronic tianeptine administration can affect brain mitochondria, potentially influencing energy metabolism. It has been shown to enhance the expression of key enzymes in the Krebs cycle, such as succinate (B1194679) dehydrogenase nih.gov.
Anticipated Impact of Isotopic Substitution (Tianeptine-d4): The substitution of hydrogen with deuterium in Tianeptine-d4 would not be expected to alter its fundamental neurochemical and molecular targets; the deuterated molecule should still interact with the same receptors and enzymes as the non-deuterated form bioscientia.de. The primary differences would likely arise from altered pharmacokinetics.
Sustained Receptor Occupancy: A reduced rate of metabolism for Tianeptine-d4 could lead to prolonged and more stable concentrations in the brain. This could result in more sustained engagement with its molecular targets, such as the mu-opioid, AMPA, and NMDA receptors.
Altered Downstream Signaling: The duration and intensity of receptor activation can influence downstream signaling cascades. Prolonged activation of the mu-opioid receptor by Tianeptine-d4, for example, could potentially lead to different patterns of G-protein activation, adenylyl cyclase inhibition, and subsequent gene transcription compared to the more transient effects of non-deuterated tianeptine.
Cumulative Effects on Neuroplasticity: The effects of tianeptine on neuroplasticity, such as preventing dendritic atrophy and modulating BDNF, are often associated with chronic administration. A more stable and prolonged exposure to Tianeptine-d4 could potentially enhance these effects or achieve them more rapidly.
Metabolic Switching: Deuteration could lead to "metabolic switching," where the metabolism of the drug is redirected to alternative pathways nih.gov. This could result in a different profile of metabolites, which may have their own distinct neurochemical and molecular activities.
Table 2: Neurochemical and Molecular Profile of Non-Deuterated Tianeptine and Theoretical Implications of Deuteration
| Target/Process | Effect of Non-Deuterated Tianeptine | Potential Impact of Tianeptine-d4 (Theoretical) |
|---|---|---|
| Serotonin (5-HT) Reuptake | Enhancement | Potentially prolonged enhancement due to sustained drug levels. |
| Glutamate (B1630785) Receptors (AMPA/NMDA) | Modulation of function; prevents stress-induced changes. | More sustained modulation, potentially leading to enhanced effects on synaptic plasticity. |
| Mu-Opioid Receptor (MOR) | Full Agonist | Prolonged receptor activation, potentially altering downstream signaling and tolerance development. |
| Dopamine Release | Modest enhancement in the mesolimbic pathway. | May lead to a more sustained, low-level increase in dopamine. |
| Neuroplasticity (Dendritic Atrophy) | Prevention of stress-induced atrophy. | Potentially more robust or rapid prevention of atrophy. |
| Brain-Derived Neurotrophic Factor (BDNF) | Modulation of levels. | Potentially more significant and sustained impact on BDNF expression. |
| Mitochondrial Function | Enhancement of Krebs cycle enzyme expression. | Could lead to more pronounced effects on mitochondrial bioenergetics with chronic use. |
Ethical Considerations and Regulatory Aspects in Preclinical Research with Tianeptine D4 Major
Adherence to Animal Welfare Guidelines in Research
Preclinical studies involving Tianeptine-d4 (Major) necessitate the use of animal models to understand its pharmacokinetic and pharmacodynamic properties. The ethical use of animals in such research is paramount and is guided by internationally recognized principles. A cornerstone of these guidelines is the concept of the "3Rs": Replacement, Reduction, and Refinement. ufaw.org.uk
Replacement encourages the use of non-animal methods whenever possible. For a compound like Tianeptine-d4, this could involve in-vitro assays or computational modeling to predict metabolic pathways before moving to live subjects. srce.hr
Reduction focuses on minimizing the number of animals used to obtain statistically significant data. ufaw.org.uk Efficient experimental design and the use of advanced, sensitive analytical techniques that require smaller sample volumes can contribute to this goal.
Refinement aims to minimize any pain, suffering, or distress to the animals. ufaw.org.uk This includes providing appropriate housing, handling, and veterinary care, as well as establishing humane endpoints for studies.
All animal research must be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. These committees are responsible for ensuring that the proposed research is scientifically justified and that the welfare of the animals is protected. nih.gov The legal and ethical obligation to ensure the humane treatment of animals is a critical component of preclinical research. efpia.eu
Table 1: The 3Rs Principles in Preclinical Research with Tianeptine-d4 (Major)
| Principle | Application in Tianeptine-d4 Research |
| Replacement | Utilizing in-vitro metabolism studies with liver microsomes to identify potential metabolites before conducting in-vivo studies. |
| Reduction | Employing advanced mass spectrometry techniques that require smaller blood sample volumes, thereby reducing the stress on individual animals. |
| Refinement | Acclimatizing animals to handling and experimental procedures to minimize distress. Establishing clear humane endpoints to prevent prolonged suffering. |
Compliance with Good Laboratory Practice (GLP) for Research Data Integrity
Good Laboratory Practice (GLP) is a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of nonclinical safety studies. egnyte.com For a compound like Tianeptine-d4, which is a modified version of an existing molecule, adherence to GLP is crucial for the data to be considered valid by regulatory authorities such as the U.S. Food and Drug Administration (FDA). unam.mxfda.gov
The core tenets of GLP in the context of Tianeptine-d4 research include:
Standard Operating Procedures (SOPs): All experimental procedures, from the receipt and handling of Tianeptine-d4 to the calibration of analytical instruments, must be meticulously documented in SOPs. egnyte.comresearchgate.net
Data Recording and Archiving: All raw data must be accurately recorded, verified, and securely archived. unam.mx This ensures that the study can be reconstructed and audited at a later date.
Quality Assurance Unit (QAU): An independent QAU is responsible for monitoring the research to ensure compliance with GLP principles. ufsc.br
The application of GLP is vital in pharmacokinetic studies that use isotopically labeled compounds like Tianeptine-d4 to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug. alfa-chemistry.commusechem.com The integrity of this data is fundamental to establishing a safety profile before any human trials can be considered.
Table 2: Key Elements of Good Laboratory Practice (GLP)
| GLP Element | Description | Relevance to Tianeptine-d4 Studies |
| Resources | Defines the roles and responsibilities of personnel and ensures adequate facilities and equipment. ufsc.br | Guarantees that qualified scientists are conducting the research with properly calibrated and maintained analytical instruments. |
| Characterization | Requires detailed knowledge of the test item (Tianeptine-d4) and the test system (e.g., animal model). ufsc.br | Ensures the identity, purity, and stability of the Tianeptine-d4 used in the study are well-documented. |
| Rules | Mandates the use of detailed study plans (protocols) and written procedures. ufsc.br | Provides a clear and pre-defined methodology for the preclinical investigation of Tianeptine-d4. |
| Results | Governs the recording of raw data, the preparation of the final report, and the archiving of all records. ufsc.br | Ensures a transparent and traceable record of all findings related to the safety and metabolism of Tianeptine-d4. |
| Quality Assurance | Requires an independent body to monitor and audit the study to ensure GLP compliance. ufsc.br | Provides an unbiased verification that the research on Tianeptine-d4 was conducted according to regulatory standards. |
Responsible Conduct of Research in Deuterated Compound Studies
The responsible conduct of research (RCR) encompasses a broader set of ethical and professional principles that go beyond specific regulations like animal welfare guidelines or GLP. It is the foundation of scientific integrity. In studies involving deuterated compounds like Tianeptine-d4, specific considerations for RCR include:
Scientific Justification: The rationale for using a deuterated version of tianeptine (B1217405) must be clearly articulated. nih.gov This often relates to investigating the kinetic isotope effect to alter metabolic pathways, potentially improving the drug's pharmacokinetic profile. venable.com
Data Integrity and Interpretation: Researchers have an ethical obligation to present their findings accurately and to avoid misinterpretation. This is particularly important when evaluating the effects of deuteration, as changes in metabolism can sometimes lead to unexpected or undesirable effects. venable.com
Intellectual Property and Publication: The development of novel deuterated compounds often involves intellectual property considerations. Responsible conduct includes navigating these issues ethically and ensuring timely and transparent publication of research findings to contribute to the broader scientific knowledge base.
Ultimately, the ethical and regulatory oversight of preclinical research with Tianeptine-d4 (Major) is designed to ensure that the potential benefits of developing a new therapeutic agent are pursued in a manner that is scientifically sound, ethically responsible, and compliant with all applicable laws and regulations.
Future Directions and Emerging Research Avenues for Tianeptine D4 Major
Development of Novel Analytical Platforms for Enhanced Detection and Quantification
The primary application of Tianeptine-d4 (Major) to date has been as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its chemical similarity to tianeptine (B1217405), combined with its distinct mass, allows for precise quantification of the parent drug and its metabolites in biological matrices, such as plasma and brain tissue. The use of stable isotope-labeled internal standards like Tianeptine-d4 is crucial for correcting analytical variability, including matrix effects, which can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.
Future research in this area is focused on developing even more sensitive and high-throughput analytical platforms. These advancements aim to further reduce the limits of detection and quantification, enabling the analysis of smaller sample volumes and the detection of trace amounts of tianeptine and its metabolites. Innovations in micro-sample analysis, coupled with the use of Tianeptine-d4, could be particularly valuable in preclinical studies involving small animals, where sample volume is limited.
| Parameter | Current Application | Future Direction |
| Primary Use | Internal Standard in LC-MS/MS | Ultra-sensitive quantification in micro-samples |
| Key Advantage | Correction of matrix effects and analytical variability | Enabling high-throughput screening and analysis of trace analytes |
| Impact | Improved accuracy and precision of pharmacokinetic data | Facilitating novel preclinical research with limited sample availability |
Advanced In Vivo Imaging Techniques Utilizing Labeled Tianeptine Analogues for Research
While no specific in vivo imaging studies utilizing Tianeptine-d4 have been published, the development of labeled tianeptine analogues represents a significant future research direction. Techniques like Positron Emission Tomography (PET) and deuterium (B1214612) MRI could provide invaluable insights into the pharmacokinetics and pharmacodynamics of tianeptine in the living brain.
The development of a radiolabeled version of tianeptine, for instance with Carbon-11 or Fluorine-18, would allow for non-invasive visualization and quantification of its distribution and target engagement in the central nervous system. Given that tianeptine's mechanism of action is thought to involve the modulation of glutamate (B1630785) receptors and has effects on the mu-opioid receptor, PET imaging could help elucidate the precise binding sites and occupancy of the drug in real-time.
Furthermore, the field of deuterium MRI is emerging as a novel imaging modality. The incorporation of deuterium in Tianeptine-d4 could, in theory, be leveraged for deuterium MRI studies to map the drug's distribution and concentration in different brain regions without the use of ionizing radiation. Research into deuterated nanopolymers for deuterium MRI highlights the potential of this approach for tracking the delivery and accumulation of deuterated compounds in vivo.
Integration of Tianeptine-d4 (Major) Research into Systems Pharmacology and Network Analysis
Systems pharmacology aims to understand the effects of drugs on complex biological systems by integrating experimental data with computational modeling. Stable isotope labeling, a cornerstone of metabolomics and systems biology, offers a powerful tool to trace the metabolic fate of molecules and their impact on broader biological networks.
The use of Tianeptine-d4 as a stable isotope tracer in preclinical models could provide a detailed map of tianeptine's metabolic pathways. By tracking the deuterated atoms through various metabolic transformations, researchers can identify and quantify metabolites, and understand how tianeptine and its byproducts influence different cellular processes. This information is critical for building comprehensive systems pharmacology models that can predict drug efficacy, identify potential off-target effects, and explore the mechanisms underlying its therapeutic actions. Such studies can offer a more holistic understanding of how tianeptine modulates neural plasticity and cellular resilience.
Potential for Tianeptine-d4 (Major) in Targeted Drug Delivery Research (Preclinical)
The development of novel drug delivery systems is a key area of pharmaceutical research, aimed at improving the therapeutic index of drugs by targeting them to specific sites of action and controlling their release. While research on targeted drug delivery of tianeptine is still in its early stages, the use of deuterated compounds in this field is an emerging area of interest.
For instance, deuterated cholesterol has been used to enhance the structural integrity of lipid nanoparticles for mRNA delivery. This suggests that the incorporation of deuterium can influence the physicochemical properties of drug delivery vehicles. In preclinical research, Tianeptine-d4 could be incorporated into novel drug delivery systems, such as nanoparticles or extended-release formulations, to study their in vivo behavior. The deuterium label would allow for precise tracking of the drug-delivery system's distribution, as well as the release and absorption of the active compound. A case has been reported of tianeptine being used in a novel star-shaped, extended-release drug delivery device, indicating an interest in developing new ways to administer the drug nih.govnih.gov.
Exploration of Tianeptine-d4 (Major) in New Preclinical Disease Models and Biomarker Discovery
The unique properties of deuterated compounds offer exciting possibilities for their use in preclinical disease models and for the discovery of novel biomarkers. Deuterated polyunsaturated fatty acids, for example, have been shown to reduce brain lipid peroxidation in a mouse model of Alzheimer's disease. This highlights the potential for deuterated compounds to have therapeutic effects by altering metabolic stability and reducing oxidative stress.
In the context of tianeptine, which has been shown to prevent neurodegeneration in animal models of depression, Tianeptine-d4 could be used in new preclinical models of neurodegenerative and psychiatric disorders to investigate its disease-modifying potential nih.govnih.gov. The deuterium labeling could also be used to trace the metabolic fate of tianeptine in these models, helping to identify novel biomarkers associated with the disease and the drug's therapeutic response. Stable isotope tracers are increasingly being used in pharmacometabolomics to discover biomarkers of treatment effectiveness. By tracking the metabolic pathways affected by Tianeptine-d4, researchers may uncover new molecular signatures that correlate with clinical outcomes.
Q & A
Basic Research Questions
Q. How should I design an experiment to study the pharmacokinetic properties of Tianeptine-d4 while controlling for isotopic interference?
- Methodological Guidance :
- Independent Variables : Dose concentration, administration route (e.g., oral vs. intravenous).
- Dependent Variables : Plasma concentration, metabolic half-life, isotopic purity (via mass spectrometry).
- Controls : Use non-deuterated Tianeptine as a control to isolate isotopic effects.
- Trial Experiments : Conduct pilot studies to optimize LC-MS/MS parameters (e.g., collision energy, ionization mode) for detecting deuterated analogs .
- Statistical Analysis : Use ANOVA to compare pharmacokinetic parameters between deuterated and non-deuterated forms .
Q. What analytical techniques are most effective for quantifying Tianeptine-d4 in biological matrices?
- Methodological Guidance :
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Employ isotope dilution methods with deuterated internal standards to correct for matrix effects. Validate precision (<15% RSD) and accuracy (85–115% recovery) per FDA guidelines .
- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm deuterium incorporation at the labeled positions (e.g., absence of proton signals at C-3 and C-4) .
- Data Reporting : Include raw chromatograms and spectral data in supplemental materials to ensure reproducibility .
Q. How can I ensure reproducibility when synthesizing Tianeptine-d4 in-house?
- Methodological Guidance :
- Protocol Documentation : Detail reaction conditions (temperature, solvent, catalyst), purification steps (e.g., column chromatography gradients), and characterization data (e.g., -NMR, isotopic enrichment ≥98%) .
- Batch-to-Batch Consistency : Perform quality control using validated HPLC methods with UV detection at 254 nm .
- External Validation : Share protocols with independent labs for cross-verification .
Q. What ethical considerations apply to preclinical studies involving Tianeptine-d4?
- Methodological Guidance :
- Animal Welfare : Adhere to ARRIVE guidelines for sample size justification and humane endpoints .
- Regulatory Approvals : Obtain Institutional Animal Care and Use Committee (IACUC) approval before initiating in vivo studies .
- Data Transparency : Disclose conflicts of interest and funding sources in the manuscript .
Advanced Research Questions
Q. How do I resolve contradictions between observed in vitro activity and in vivo efficacy of Tianeptine-d4?
- Methodological Guidance :
- Hypothesis Testing : Compare tissue-specific metabolism (e.g., hepatic vs. brain) using microsomal assays and autoradiography .
- Error Analysis : Quantify inter-subject variability via mixed-effects modeling and assess assay sensitivity limits .
- Literature Reconciliation : Cross-reference findings with published studies on Tianeptine’s blood-brain barrier permeability .
Q. What strategies optimize the synthetic yield of Tianeptine-d4 without compromising isotopic purity?
- Methodological Guidance :
- Deuterium Source Screening : Test alternatives to DO (e.g., deuterated solvents, catalysts) to enhance incorporation efficiency .
- Reaction Kinetics : Use -NMR to monitor deuterium exchange rates in real time .
- Scale-Up Challenges : Validate scalability by replicating small-scale conditions in pilot reactors (1–5 L) .
Q. How can I assess the long-term stability of Tianeptine-d4 under varying storage conditions?
- Methodological Guidance :
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months and analyze degradation products via high-resolution MS .
- Isotopic Integrity : Track deuterium loss over time using isotopic ratio mass spectrometry (IRMS) .
- Statistical Models : Apply Arrhenius equations to predict shelf-life at standard storage temperatures .
Q. What integrative approaches link Tianeptine-d4’s pharmacokinetics to its neuropharmacological effects?
- Methodological Guidance :
- Multi-Omics Integration : Correlate plasma pharmacokinetics with transcriptomic data (RNA-seq) from hippocampal tissue .
- Machine Learning : Use partial least squares regression to identify key variables influencing brain bioavailability .
- Validation : Replicate findings in a secondary model (e.g., zebrafish neurobehavioral assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
